molecular formula C7H11N3 B1373223 N3,N3-Dimethylpyridine-2,3-diamine CAS No. 50426-30-7

N3,N3-Dimethylpyridine-2,3-diamine

Cat. No. B1373223
CAS RN: 50426-30-7
M. Wt: 137.18 g/mol
InChI Key: JGTFSJOQKAWRQH-UHFFFAOYSA-N
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Description

“N3,N3-Dimethylpyridine-2,3-diamine” is a chemical compound with the CAS Number: 50426-30-7 . It has a molecular weight of 137.18 and its IUPAC name is N3,N~3~-dimethyl-2,3-pyridinediamine .


Molecular Structure Analysis

The molecular formula of “N3,N3-Dimethylpyridine-2,3-diamine” is C7H11N3 . The InChI code is 1S/C7H11N3/c1-10(2)6-4-3-5-9-7(6)8/h3-5H,1-2H3,(H2,8,9) .

Scientific Research Applications

Corrosion Inhibition

N3,N3-Dimethylpyridine-2,3-diamine derivatives have been studied for their role in corrosion inhibition. Specifically, cadmium(II) Schiff base complexes incorporating these derivatives exhibit notable corrosion inhibition properties on mild steel, especially when treated with hydrochloric acid. Electrochemical impedance spectroscopy and potentiodynamic polarization methods have confirmed their effectiveness, and their potential use in corrosion engineering is notable (Das et al., 2017).

Magnetic Properties

Studies have also focused on the magnetic properties of certain compounds involving N3,N3-Dimethylpyridine-2,3-diamine. For instance, the synthesis and magnetic characterization of [Ni(N3)2(2,2-Dimethylpropane-1,3-diamine)]n, an infinite bidimensional antiferromagnetic polymer, revealed weak 3-D ferromagnetism and provided insights into novel coordination modes (Ribas et al., 1994).

DNA Interaction Studies

The compound has been studied in the context of DNA interactions as well. One study showed that certain platinum(II) complexes can form adducts in the minor groove of DNA by platination of adenine-N3 endocyclic nitrogen. This finding challenges the traditional view of platinum-DNA chemistry, opening up new avenues for therapeutic applications (Barry et al., 2005).

Polymerization Studies

In polymer science, the derivative has been utilized in living cationic polymerization of vinyl monomers. Specifically, in the presence of 2,6-dimethylpyridine, living cationic polymerization of isobutyl vinyl ether was achieved, highlighting the role of pyridine derivatives in controlling polymerization processes (Higashimura et al., 1989).

Vapor-Phase Photochemistry

The vapor-phase photochemistry of dimethylpyridine, including derivatives like N3,N3-Dimethylpyridine-2,3-diamine, has been studied to understand their behavior under irradiation. Such studies provide insights into the chemical transformations these compounds can undergo under specific conditions (Pavlik et al., 1999).

Safety And Hazards

The safety information for “N3,N3-Dimethylpyridine-2,3-diamine” includes several hazard statements: H302, H312, H315, H318, H332, H335 . The precautionary statements include: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P403+P233, P405, P501 .

properties

IUPAC Name

3-N,3-N-dimethylpyridine-2,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-10(2)6-4-3-5-9-7(6)8/h3-5H,1-2H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGTFSJOQKAWRQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(N=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N3,N3-Dimethylpyridine-2,3-diamine

CAS RN

50426-30-7
Record name 3-N,3-N-dimethylpyridine-2,3-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
N Hawryluk, D Robinson, Y Shen, G Kyne… - Journal of Medicinal …, 2022 - ACS Publications
Filarial diseases, including lymphatic filariasis and onchocerciasis, are considered among the most devastating of all tropical diseases, affecting about 145 million people worldwide. …
Number of citations: 2 pubs.acs.org

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